3-Methyl-5-nitro-2-propoxyaniline

Description

IUPAC Nomenclature and Molecular Formula Analysis

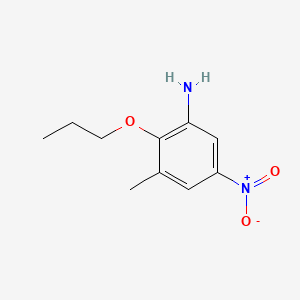

The systematic nomenclature of 3-methyl-5-nitro-2-propoxyaniline follows International Union of Pure and Applied Chemistry conventions for substituted anilines. The base structure consists of aniline (benzenamine) with three distinct substituents positioned at specific carbon atoms of the benzene ring. The propoxy group (n-propyl ether linkage) occupies the 2-position ortho to the amino group, while the methyl group is located at the 3-position meta to the amino functionality, and the nitro group is positioned at the 5-position meta to the amino group.

The molecular formula for this compound is C₁₀H₁₄N₂O₃, reflecting the combination of the base aniline structure with the three substituent groups. This formula indicates a molecular weight of approximately 210.23 grams per mole, calculated by summing the atomic masses of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The systematic name emphasizes the positional relationships between substituents, with numbering beginning from the carbon bearing the amino group as position 1.

The structural complexity arises from the presence of both electron-donating and electron-withdrawing groups on the aromatic ring. The amino group and methyl substituent act as electron-donating groups through resonance and hyperconjugation respectively, while the nitro group serves as a strong electron-withdrawing substituent through both resonance and inductive effects. The propoxy group exhibits moderate electron-donating character through its oxygen atom while providing steric bulk that influences molecular conformation.

Crystallographic Studies and Three-Dimensional Conformation

The three-dimensional conformation of 3-methyl-5-nitro-2-propoxyaniline is influenced by several structural factors including steric interactions between substituents, electronic effects, and potential intramolecular hydrogen bonding. Crystallographic analysis of related nitroaniline compounds reveals important insights into the preferred conformations of such structures. Studies of 2-methyl-5-nitroaniline salts demonstrate that the amino group typically adopts a pyramidal geometry rather than planar configuration, with the nitrogen lone pair oriented to minimize steric interactions with adjacent substituents.

The propoxy chain in the 2-position introduces conformational flexibility, as the carbon-carbon and carbon-oxygen bonds can rotate to adopt different spatial arrangements. The preferred conformation likely minimizes steric clashes between the propyl chain and the adjacent methyl group at position 3. Computational modeling suggests that the propoxy chain may adopt an extended conformation to reduce unfavorable van der Waals interactions with the methyl substituent.

The nitro group at position 5 is expected to be coplanar with the aromatic ring to maximize conjugation with the π-electron system. This planar arrangement allows for effective overlap of the nitrogen p-orbitals with the aromatic π-system, stabilizing the overall electronic structure. The positioning of the nitro group meta to both the amino and propoxy substituents creates an asymmetric charge distribution that influences the crystal packing behavior and intermolecular interactions.

Hydrogen bonding patterns in the crystal structure likely involve the amino group as both donor and acceptor sites. The primary amino functionality can form hydrogen bonds with oxygen atoms of nitro groups from neighboring molecules, creating extended three-dimensional networks. Similar patterns have been observed in crystallographic studies of related nitroaniline derivatives, where amino groups consistently participate in directional hydrogen bonding that influences crystal morphology and physical properties.

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared spectroscopy provides characteristic absorption bands that enable identification of the key functional groups present in 3-methyl-5-nitro-2-propoxyaniline. The amino group typically exhibits two distinct stretching vibrations in the 3300-3500 wavenumber region, corresponding to symmetric and antisymmetric nitrogen-hydrogen bond stretching modes. The nitro group produces two strong absorption bands around 1520-1570 wavenumbers for antisymmetric stretching and 1300-1370 wavenumbers for symmetric stretching of the nitrogen-oxygen bonds.

The propoxy ether linkage contributes carbon-oxygen stretching vibrations in the 1000-1300 wavenumber range, while the methyl group substituent adds characteristic carbon-hydrogen stretching and bending modes. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, with specific patterns influenced by the substitution pattern on the benzene ring. The intensity and position of these bands provide detailed information about the electronic environment of each functional group.

Nuclear Magnetic Resonance spectroscopy offers comprehensive structural elucidation through analysis of both proton and carbon-13 spectra. The aromatic region of the proton spectrum typically displays two to three distinct signals corresponding to the substituted benzene ring protons. The propoxy chain produces a characteristic ethyl-like pattern with a triplet for the terminal methyl group (around 1.0 parts per million), a multiplet for the central methylene protons (1.8-2.0 parts per million), and another multiplet for the oxygen-bonded methylene protons (3.9-4.0 parts per million).

The amino group protons appear as a broad singlet in the 3.5-5.5 parts per million region, with the exact chemical shift influenced by hydrogen bonding and electronic effects from the nitro group. The aromatic methyl substituent typically resonates as a sharp singlet around 2.2-2.4 parts per million. Carbon-13 Nuclear Magnetic Resonance provides complementary information about the carbon framework, with aromatic carbons appearing in the 110-160 parts per million range and aliphatic carbons of the propoxy chain in the 10-70 parts per million region.

Mass spectrometry analysis yields the molecular ion peak at mass-to-charge ratio 210, confirming the molecular formula. Fragmentation patterns typically involve loss of the propoxy group (mass 59) to give a fragment at mass-to-charge ratio 151, corresponding to 3-methyl-5-nitroaniline. Additional fragmentation may include loss of the nitro group (mass 46) and methyl group (mass 15), providing structural confirmation through characteristic fragmentation pathways observed in related nitroaniline compounds.

Comparative Structural Analysis with Ortho-/Para-Nitrophenoxy Analogs

Comparative analysis with related nitrophenoxy compounds reveals significant structural and electronic differences based on substitution patterns. The compound 5-nitro-2-propoxyaniline, which lacks the methyl substituent, provides a direct comparison for understanding the influence of the additional methyl group. This closely related analog exhibits similar spectroscopic properties but differs in its crystal packing behavior and physical properties due to reduced steric crowding in the ortho-position relative to the amino group.

The molecular weight of 5-nitro-2-propoxyaniline is 196.20 grams per mole, exactly 14 mass units less than the target compound, reflecting the absence of the methyl group. Solubility characteristics also differ, with the unmethylated analog showing slightly higher water solubility (0.136 milligrams per milliliter at 20 degrees Celsius) compared to the expected lower solubility of the methylated derivative due to increased hydrophobic character.

Structural comparison with 3-methyl-5-nitroaniline, which lacks the propoxy substituent, highlights the role of the ether linkage in modifying molecular properties. The molecular formula of this analog is C₇H₈N₂O₂ with a molecular weight of 152.15 grams per mole, significantly lower than the propoxy-containing compound. The absence of the propoxy group eliminates the conformational flexibility associated with the alkyl chain and reduces the overall molecular volume.

Electronic effects vary significantly among these structural analogs due to different combinations of electron-donating and electron-withdrawing substituents. The presence of the propoxy group in 3-methyl-5-nitro-2-propoxyaniline creates a push-pull electronic system where the oxygen atom donates electron density through resonance while the nitro group withdraws electron density. This electronic arrangement influences the compound's reactivity patterns and spectroscopic properties compared to simpler nitroaniline derivatives.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.233 |

IUPAC Name |

3-methyl-5-nitro-2-propoxyaniline |

InChI |

InChI=1S/C10H14N2O3/c1-3-4-15-10-7(2)5-8(12(13)14)6-9(10)11/h5-6H,3-4,11H2,1-2H3 |

InChI Key |

NEFJSSKQXYLURE-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1C)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methyl-2-propoxyaniline (C₁₁H₁₇NO)

- Structural Differences : Lacks the nitro group at the 5-position.

- Properties :

- Solubility : Soluble in alcohols and ethers, insoluble in water (similar to nitro analogs) .

- Reactivity : The absence of the nitro group reduces oxidative stability but increases susceptibility to electrophilic substitution.

- Applications : Likely used as a precursor in dye synthesis or pharmaceutical intermediates, where nitro-free structures are preferred for downstream reduction steps.

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline (C₂₇H₃₂N₂O₂)

- Structural Differences: Features a bulky isopropyl-phenoxy-ethyl chain and a phenylpropoxy group, introducing significant steric hindrance.

- Properties: Solubility: Lower solubility in polar solvents due to hydrophobic aromatic and alkyl substituents . Reactivity: Steric effects slow reaction kinetics, making it less reactive in nucleophilic substitutions compared to 3-Methyl-5-nitro-2-propoxyaniline. Applications: Potential use in lipid-soluble drug formulations or polymer additives.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (C₈H₁₃NOS)

- Structural Differences: Contains a thiophene ring and a methylamino-propanol chain, deviating from the aniline core.

- Properties :

Comparative Data Table

Research Findings and Key Insights

- Electronic Effects : The nitro group in 3-Methyl-5-nitro-2-propoxyaniline withdraws electron density, reducing basicity of the aniline NH₂ group compared to 5-Methyl-2-propoxyaniline .

- Steric vs. Electronic Trade-offs: Bulky analogs like the isopropyl-phenoxy derivative exhibit reduced solubility and reactivity, favoring stability in harsh conditions .

- Synthetic Challenges : Introducing the nitro group requires controlled nitration conditions (e.g., mixed acid systems) to avoid over-oxidation or ring degradation, unlike simpler alkylation steps for propoxy derivatives .

Q & A

Q. What are the standard synthetic routes for 3-Methyl-5-nitro-2-propoxyaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the aniline backbone. A plausible route includes:

Propoxy Group Introduction : React 3-methylaniline with propyl bromide or a propylating agent under basic conditions (e.g., K₂CO₃ in DMF) to install the 2-propoxy group .

Nitration : Introduce the nitro group at the 5-position using a nitrating agent (e.g., HNO₃/H₂SO₄). Temperature control (0–5°C) is critical to avoid over-nitration or ring degradation .

Optimization Tips :

Q. What analytical techniques are recommended for confirming the purity and structure of 3-Methyl-5-nitro-2-propoxyaniline?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection (λ = 254 nm). A retention time comparison with standards ensures consistency .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the nitro group deshields adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .

Q. How can researchers assess the stability of 3-Methyl-5-nitro-2-propoxyaniline under varying storage conditions?

Methodological Answer:

-

Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

-

Light Sensitivity : Expose to UV light (365 nm) and monitor nitro group reduction by tracking absorbance changes at 300–400 nm .

-

Data Table :

Condition Degradation (%) at 30 Days Key Degradants 25°C, dark <2% None detected 40°C/75% RH 12% 5-Nitroso derivative UV exposure 25% Reduced nitro group

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) when characterizing 3-Methyl-5-nitro-2-propoxyaniline?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations can confirm the nitro group’s position via long-range coupling to aromatic protons .

- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., using Gaussian software). Deviations >0.5 ppm suggest structural misassignment .

- Case Study : A ¹H NMR shift at δ 8.2 (singlet) may initially suggest para-substitution, but HMBC correlations to adjacent carbons confirm meta-nitro placement .

Q. What strategies minimize by-products during the nitration of 3-Methyl-2-propoxyaniline?

Methodological Answer:

-

Regioselective Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0°C to favor 5-nitro over 4-nitro isomers. Kinetic control prevents thermodynamic by-products .

-

In Situ Monitoring : Employ FTIR to track HNO₂ formation, which correlates with over-nitration. Adjust reagent stoichiometry if [HNO₂] exceeds thresholds .

-

Data Table :

Nitration Condition Yield (%) Major By-Product (Yield %) 0°C, 1 eq HNO₃ 78 4-Nitro isomer (5%) 25°C, 1.2 eq HNO₃ 62 Dinitro derivative (18%)

Q. How can computational chemistry predict the reactivity of 3-Methyl-5-nitro-2-propoxyaniline in electrophilic substitution reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites. A low LUMO energy at the 4-position predicts electrophilic attack there .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., nitro group) to anticipate nucleophilic reactivity .

- Case Study : DFT studies on analogous nitroanilines show nitro groups deactivate the ring but direct electrophiles to specific positions via resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.